3-Methyl-2-buten-2-ylboronic acid
Overview
Description
3-Methyl-2-buten-2-ylboronic acid is a reactant involved in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .
Synthesis Analysis
The synthesis of 3-Methyl-2-buten-2-ylboronic acid involves several steps. It is used as a reactant in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .
Molecular Structure Analysis
The molecular formula of 3-Methyl-2-buten-2-ylboronic acid is C5H11BO2. It has a molecular weight of 113.95 . The structure includes a boronic acid group attached to a 3-methyl-2-butenyl group.
Chemical Reactions Analysis
3-Methyl-2-buten-2-ylboronic acid is involved in various chemical reactions. It is used in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .
Physical And Chemical Properties Analysis
3-Methyl-2-buten-2-ylboronic acid is a solid substance . Its melting point is between 173-178°C . The compound’s empirical formula is C5H11BO2 .
Scientific Research Applications
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Synthesis of 8-alkenylboronpyrromethene dyes
- Field : Organic Chemistry
- Application : This compound is used as a reactant in the synthesis of 8-alkenylboronpyrromethene dyes .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes
- Field : Organic Chemistry
- Application : This compound is involved in addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Arylation of methyl o-formylbenzoates
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Synthesis of tert-butanesulfinyl α-branched allylic amines
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of tert-butanesulfinyl α-branched allylic amines .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including 3-Methyl-2-buten-2-ylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Boron-containing Polymers
- Field : Polymer Chemistry
- Application : There is potential for utilizing this compound for the synthesis of boron-containing polymers with unique properties.
- Method : The specific experimental procedures and technical details are not provided in the source.
- Results : The outcomes of this application are not specified in the source.
-
Coupling Reactions
-
Synthesis of 3-Methyl-2-buten-2-ylboronic Acid Pinacol Ester
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8-Alkenylboronpyrromethene Dye Synthesis
-
Arylation of Methyl o-Formylbenzoates
-
Synthesis of Tert-Butanesulfinyl α-Branched Allylic Amine
- Field : Organic Chemistry
- Application : This compound is useful for the synthesis of tert-butanesulfinyl α-branched allylic amine .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Addition Reactions with N-Methyliminodiacetic Acid
- Field : Organic Chemistry
- Application : This compound is also useful for the addition reactions with N-methyliminodiacetic acid .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
properties
IUPAC Name |
3-methylbut-2-en-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWZTRGTFWBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584536 | |
Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-buten-2-ylboronic acid | |
CAS RN |
870777-16-5 | |
Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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